KRAS G12C inhibitor 32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C29H30Cl3FN6O3 |

|---|---|

Poids moléculaire |

635.9 g/mol |

Nom IUPAC |

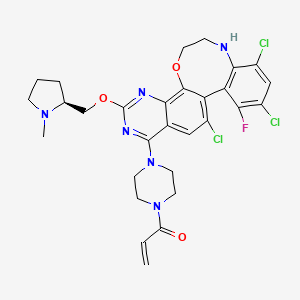

1-[4-[4,6,20-trichloro-3-fluoro-15-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-11-oxa-8,14,16-triazatetracyclo[10.8.0.02,7.013,18]icosa-1(20),2(7),3,5,12,14,16,18-octaen-17-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C29H30Cl3FN6O3/c1-3-21(40)38-8-10-39(11-9-38)28-17-13-18(30)22-23-24(33)19(31)14-20(32)26(23)34-6-12-41-27(22)25(17)35-29(36-28)42-15-16-5-4-7-37(16)2/h3,13-14,16,34H,1,4-12,15H2,2H3/t16-/m0/s1 |

Clé InChI |

ZQYOQPIFEDBQMJ-INIZCTEOSA-N |

SMILES isomérique |

CN1CCC[C@H]1COC2=NC3=C4C(=C(C=C3C(=N2)N5CCN(CC5)C(=O)C=C)Cl)C6=C(C(=CC(=C6F)Cl)Cl)NCCO4 |

SMILES canonique |

CN1CCCC1COC2=NC3=C4C(=C(C=C3C(=N2)N5CCN(CC5)C(=O)C=C)Cl)C6=C(C(=CC(=C6F)Cl)Cl)NCCO4 |

Origine du produit |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "KRAS G12C inhibitor 32" is not publicly available in sufficient detail to provide a comprehensive technical guide. This document will, therefore, focus on the well-established general mechanism of action for the class of KRAS G12C inhibitors, drawing on publicly available data for representative compounds.

Introduction to KRAS G12C and its Role in Cancer

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, where a glycine residue at codon 12 is replaced by a cysteine, is prevalent in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.

The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state. This leads to persistent downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth and tumor development.

The General Mechanism of Action of Covalent KRAS G12C Inhibitors

The discovery of a druggable pocket, known as the Switch-II pocket, in the inactive, GDP-bound state of KRAS G12C has been a landmark achievement in oncology drug development. Covalent KRAS G12C inhibitors are designed to exploit the unique cysteine residue introduced by the G12C mutation.

The general mechanism of action for this class of inhibitors involves two key steps:

-

Non-covalent Binding: The inhibitor initially binds non-covalently to the Switch-II pocket of KRAS G12C in its inactive, GDP-bound state. This binding is reversible.

-

Covalent Bond Formation: Once positioned within the pocket, a reactive electrophilic group on the inhibitor forms an irreversible covalent bond with the thiol group of the Cysteine-12 residue.

This covalent modification locks the KRAS G12C protein in an inactive conformation, preventing it from cycling to its active, GTP-bound state. Consequently, the downstream oncogenic signaling pathways are inhibited, leading to a suppression of tumor cell proliferation and survival.

Signaling Pathways Affected by KRAS G12C Inhibition

The primary consequence of KRAS G12C inhibition is the downregulation of its effector signaling pathways.

The RAF-MEK-ERK (MAPK) Pathway

KRAS, in its active state, recruits and activates RAF kinases (ARAF, BRAF, and CRAF). This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes involved in cell cycle progression, proliferation, and survival. Inhibition of KRAS G12C abrogates this entire cascade.

Diagram: KRAS G12C Signaling and Inhibition

Caption: Covalent inhibition of inactive KRAS G12C prevents GTP loading, blocking downstream signaling.

Quantitative Data for Representative KRAS G12C Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes key in vitro potency data for two well-characterized, clinically approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), to provide a comparative context.

| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |

| Cell Line | NCI-H358 (NSCLC) | MIA PaCa-2 (Pancreatic) | NCI-H358 (NSCLC) |

| IC50 (nM) | 7 | 11 | 6 |

| p-ERK Inhibition (IC50, nM) | 1.8 | 3.2 | 1.1 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used to characterize KRAS G12C inhibitors.

Biochemical Assay: KRAS G12C-SOS1 Nucleotide Exchange Assay

Purpose: To measure the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.

Methodology:

-

Reagents: Recombinant human KRAS G12C protein, recombinant human SOS1 (catalytic domain), fluorescently labeled GTP analog (e.g., mant-GTP), GDP.

-

Procedure: a. Pre-incubate KRAS G12C protein with the test inhibitor at various concentrations. b. Initiate the nucleotide exchange reaction by adding SOS1 and mant-GTP. c. Monitor the increase in fluorescence intensity over time, which corresponds to the binding of mant-GTP to KRAS G12C. d. Calculate the rate of nucleotide exchange for each inhibitor concentration. e. Determine the IC50 value by plotting the exchange rate against the inhibitor concentration.

Cell-Based Assay: Western Blot for Phospho-ERK

Purpose: To assess the inhibitor's effect on the downstream MAPK signaling pathway by measuring the phosphorylation level of ERK.

Methodology:

-

Cell Culture: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) to ~80% confluency.

-

Treatment: Treat the cells with the KRAS G12C inhibitor at a range of concentrations for a specified time (e.g., 2 hours).

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Determine the IC50 for p-ERK inhibition.

Diagram: Experimental Workflow for p-ERK Western Blot

Caption: A stepwise workflow for assessing p-ERK inhibition by a KRAS G12C inhibitor.

Conclusion

Covalent inhibitors of KRAS G12C represent a significant advancement in the treatment of cancers harboring this specific mutation. By irreversibly binding to the mutant cysteine residue, these inhibitors effectively lock the oncoprotein in an inactive state, leading to the suppression of critical downstream signaling pathways and subsequent inhibition of tumor growth. The methodologies outlined in this guide provide a framework for the preclinical evaluation and characterization of novel KRAS G12C inhibitors. Further research into specific compounds, once data becomes publicly available, will be necessary to delineate their unique pharmacological profiles.

The Discovery and Synthesis of KRAS G12C Inhibitor 32 (ARS-1620): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Glycine-to-Cysteine mutation at codon 12 (G12C), has long been considered an "undruggable" target in oncology. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and preclinical characterization of the KRAS G12C inhibitor ARS-1620, also identified as inhibitor 32 in seminal research. We will detail the mechanism of action, summarize key quantitative data from preclinical studies, provide comprehensive experimental protocols for its evaluation, and visualize the pertinent biological pathways and experimental workflows.

Introduction: Targeting the "Undruggable"

KRAS is a small GTPase that functions as a molecular switch in cellular signaling, regulating pathways crucial for cell proliferation, differentiation, and survival.[1] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis. For decades, direct inhibition of KRAS has been a significant challenge due to its high affinity for GTP and the absence of well-defined binding pockets.

The groundbreaking discovery of a novel, inducible allosteric pocket on the GDP-bound (inactive) state of KRAS G12C, termed the Switch-II pocket (S-IIP), paved the way for the development of covalent inhibitors. These inhibitors capitalize on the mutant cysteine residue as an anchor point for covalent modification, locking the protein in an inactive conformation. ARS-1620 emerged as a potent and selective covalent inhibitor from these pioneering efforts.[2][3]

Mechanism of Action

ARS-1620 is an atropisomeric, selective inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant.[2][4] This irreversible binding occurs within the Switch-II pocket, a groove accessible only when KRAS G12C is in its inactive, GDP-bound state.[4] By forming this covalent bond, ARS-1620 traps the KRAS G12C protein in an inactive conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling cascades that drive cancer cell proliferation and survival.[5]

Quantitative Data Summary

The preclinical evaluation of ARS-1620 has generated significant quantitative data supporting its potency, selectivity, and in vivo efficacy. The following tables summarize key findings from various studies.

Table 1: In Vitro Potency of ARS-1620

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| H358 | Non-Small Cell Lung Cancer | p-ERK Inhibition | 120 | [6] |

| H358 | Non-Small Cell Lung Cancer | Cell Viability (3D Spheroid) | ~150 | [7] |

| MIA PaCa-2 | Pancreatic Cancer | Cell Viability (3D Spheroid) | ~150 | [7] |

Table 2: Pharmacokinetic Properties of ARS-1620 in Mice

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability (F) | >60% | Not Specified | [3][5] |

| Peak Tumor Concentration (Cmax) | 1.5 µM | 50 mg/kg (single oral dose) | [7] |

| Peak Tumor Concentration (Cmax) | 5.5 µM | 200 mg/kg (5 daily oral doses) | [7] |

Table 3: In Vivo Efficacy of ARS-1620 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 200 mg/kg, once daily | Marked regression | [7] |

| NCI-H358 | Non-Small Cell Lung Cancer | Not Specified | 47% | [8] |

| Multiple NSCLC Models | Non-Small Cell Lung Cancer | Not Specified | Significant suppression | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of ARS-1620. The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and key experimental workflows.

KRAS G12C Signaling Pathway and Inhibition by ARS-1620

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]

- 8. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdlinx.com [mdlinx.com]

Target Engagement Studies for KRAS G12C Inhibitor 32

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Target Engagement

The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, transforming a previously "undruggable" target into an actionable one.[1][2] KRAS, a small GTPase, functions as a molecular switch in critical signaling pathways; the G12C mutation locks it in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival.[1][3][4] Covalent inhibitors act by irreversibly binding to the mutant cysteine-12 residue, trapping the protein in its inactive, GDP-bound state.[1][5]

Confirming that a drug candidate, such as the hypothetical Inhibitor 32 , effectively engages with its intended target, KRAS G12C, within the complex biological environment is a cornerstone of preclinical and clinical development.[2][6] Robust target engagement studies are essential to establish a drug's mechanism of action, guide dose selection, and understand the relationship between pharmacodynamics, clinical response, and potential resistance mechanisms.[5][6] This guide provides a detailed overview of the core methodologies for assessing the target engagement of a novel KRAS G12C inhibitor, using "Inhibitor 32" as a case study.

Biochemical Target Engagement: Quantifying Direct Binding

Biochemical assays are fundamental for the initial characterization of an inhibitor's affinity and potency against the purified KRAS G12C protein. These assays provide a clean, quantitative measure of the direct interaction between the drug and its target, free from the complexities of a cellular environment.

Data Summary: Biochemical Potency of Inhibitor 32

The following table summarizes the key biochemical parameters for Inhibitor 32 against purified KRAS G12C protein.

| Assay Type | Parameter | Value for Inhibitor 32 | Comparison Compound (e.g., Adagrasib) | Source |

| Nucleotide Exchange Assay | IC₅₀ | 6.5 nM | ~7 nM | [7] |

| TR-FRET Binding Assay | Kᵢ | 3.5 µM (reversible component) | 3.7 µM | [8] |

| Thermal Shift Assay (Protein) | ΔTₘ | +17.5 °C | +16 to +18 °C | [7] |

Experimental Protocol: Thermal Shift Assay with Purified Protein

This protocol describes the determination of a compound's binding to purified KRAS G12C by measuring the change in protein thermal stability.[7][9][10]

Objective: To quantify the thermal stabilization (ΔTₘ) of KRAS G12C upon binding of Inhibitor 32.

Materials:

-

Purified recombinant human KRAS G12C protein (50 nM concentration)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 1 mM MgCl₂, 10 mM NaCl, 0.01% Triton-X 100[9]

-

Inhibitor 32 (serial dilutions from 0 to 5000 nM)

-

Fluorescent dye (e.g., SYPRO Orange or equivalent Protein-Probe)[7][10]

-

qPCR instrument capable of performing a thermal melt curve

Procedure:

-

Preparation: Prepare a master mix of KRAS G12C protein diluted to 50 nM in the assay buffer.[7]

-

Compound Addition: Dispense 10 µL of the protein master mix into each well of a 96-well PCR plate. Add 10 µL of Inhibitor 32 at various concentrations (2x final concentration) or vehicle (DMSO) to the respective wells.

-

Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes to allow for compound binding.

-

Dye Addition: Add the fluorescent dye to each well according to the manufacturer's instructions.

-

Thermal Melt: Place the plate in a qPCR instrument. Run a melt curve protocol, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/min. Collect fluorescence data at each temperature increment.

-

Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tₘ) is the midpoint of the transition in the sigmoidal curve. Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the vehicle control from the Tₘ of each inhibitor-treated sample.

Cellular Target Engagement: Verifying Intracellular Binding

While biochemical assays are crucial, demonstrating that an inhibitor can penetrate the cell membrane and bind to its target in the native cellular environment is a critical next step.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it measures target stabilization in intact cells or cell lysates.[1][12]

Data Summary: Cellular Activity of Inhibitor 32

This table presents the cellular target engagement and downstream inhibitory activity of Inhibitor 32 in the NCI-H358 KRAS G12C mutant non-small cell lung cancer (NSCLC) cell line.

| Assay Type | Parameter | Value for Inhibitor 32 | Cell Line | Source |

| CETSA | Thermal Shift (ΔTₘ) | Significant stabilization at 1 µM | NCI-H358 | [12] |

| CETSA (ITDR) | EC₅₀ | 85 nM | NCI-H358 | [12] |

| p-ERK Inhibition (Western Blot) | IC₅₀ | 55 nM | NCI-H358 | [13] |

| NanoBRET™ Target Engagement | IC₅₀ | 40 nM | Engineered HEK293 | [1][8] |

Visualization: CETSA Experimental Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to measure the intracellular stabilization of KRAS G12C by Inhibitor 32.[11][14]

Objective: To determine if Inhibitor 32 binds to and stabilizes KRAS G12C in intact NCI-H358 cells.

Materials:

-

NCI-H358 cells (or other KRAS G12C mutant cell line)

-

Standard cell culture reagents (media, FBS, etc.)

-

Inhibitor 32

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer with protease inhibitors

-

Antibodies: Anti-KRAS, anti-Vinculin (loading control), and appropriate secondary antibodies.

-

Western blot equipment and reagents.

Procedure:

-

Cell Culture and Treatment: Culture NCI-H358 cells to ~80% confluency. Treat cells with various concentrations of Inhibitor 32 or vehicle (DMSO) for 1-2 hours in serum-free media.[14]

-

Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.

-

Thermal Challenge: Heat the cell aliquots for 3 minutes at a gradient of temperatures (e.g., 44 °C to 68 °C).[11][14] Include an unheated control sample.

-

Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37 °C water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated, denatured proteins.

-

Protein Analysis: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Determine protein concentration using a BCA assay.

-

Western Blotting: Analyze the amount of soluble KRAS G12C in each sample by Western blot.[6] Use an anti-KRAS antibody. Probe for a loading control (e.g., Vinculin) to ensure equal protein loading.

-

Data Interpretation: Plot the band intensity of soluble KRAS G12C against the heating temperature. A rightward shift in the melting curve for inhibitor-treated samples compared to the vehicle control indicates target stabilization.

In Vivo Target Engagement and Pharmacodynamics

The ultimate test of an inhibitor is its ability to engage the target in a complex in vivo tumor environment and modulate downstream signaling.[2] This is typically assessed through direct measurement of target occupancy in tumor biopsies and indirect analysis of pharmacodynamic (PD) biomarkers.[2][5]

Data Summary: In Vivo Performance of Inhibitor 32

This table summarizes in vivo target engagement and pharmacodynamic data for Inhibitor 32 in a MIA PaCa-2 xenograft model.

| Assay Type | Dose (mpk, QD) | Time Point | Parameter | Value for Inhibitor 32 | Source |

| LC-MS/MS Target Occupancy | 30 mg/kg | 6 hours | % KRAS G12C Occupancy | 92% | [5][15] |

| LC-MS/MS Target Occupancy | 30 mg/kg | 24 hours | % KRAS G12C Occupancy | 65% | [5][15] |

| p-ERK Immunohistochemistry (IHC) | 30 mg/kg | 6 hours | % p-ERK Inhibition | >90% | [13][16] |

| ¹⁸F-FDG PET Imaging | 30 mg/kg | 3 days | % Decrease in Glucose Uptake | ~50% | [13][16] |

Visualization: KRAS G12C Signaling Pathway

Caption: KRAS G12C signaling and the point of inhibition.

Experimental Protocol: In Vivo Target Occupancy by LC-MS/MS

This protocol provides a method for directly quantifying the percentage of KRAS G12C that is covalently bound by Inhibitor 32 in tumor tissue.[5][15]

Objective: To measure the dose- and time-dependent occupancy of KRAS G12C by Inhibitor 32 in tumor xenografts.

Materials:

-

Tumor-bearing mice (e.g., NCI-H358 or MIA PaCa-2 xenografts)

-

Inhibitor 32 formulated for in vivo dosing

-

Homogenization buffer

-

Anti-RAS antibody

-

Protein G magnetic beads

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Dosing: Dose tumor-bearing mice with Inhibitor 32 at various dose levels (e.g., 5, 30, 100 mg/kg) or vehicle.

-

Tumor Collection: At specified time points post-dosing (e.g., 2, 6, 24 hours), euthanize mice and excise tumors. Flash-freeze tumors in liquid nitrogen.

-

Protein Extraction & Enrichment: Homogenize tumor tissue and extract total protein. Perform immunoaffinity enrichment of total KRAS protein using an anti-RAS antibody coupled to magnetic beads.[5]

-

Digestion: Elute the enriched protein and digest it into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides using a targeted 2D-LC-MS/MS method.[5][6] Specifically monitor for two peptides:

-

The unbound peptide containing cysteine-12.

-

The "adducted" peptide covalently modified by Inhibitor 32.

-

-

Quantification and Analysis: Calculate the peak areas for both the unbound and adducted peptides. The percent target occupancy is calculated as: % Occupancy = [Adducted Peptide Area] / ([Adducted Peptide Area] + [Unbound Peptide Area]) * 100

Visualization: Logic of Target Engagement to Efficacy

Caption: Logical flow from drug exposure to anti-tumor efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 10. researchgate.net [researchgate.net]

- 11. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of KRAS G12C Inhibitor 32: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, turning a previously "undruggable" target into a tractable one. This technical guide delves into the structural and functional characteristics of a specific covalent inhibitor, designated as KRAS G12C inhibitor 32. This compound, an eight-membered nitrogen-containing heterocyclic molecule, demonstrates potent and specific activity against the KRAS G12C oncoprotein. We provide a comprehensive overview of the KRAS G12C signaling pathway, detailed quantitative data on the inhibitor's efficacy, and the specific experimental protocols for its characterization. This document serves as a technical resource for researchers engaged in the study of KRAS biology and the development of next-generation targeted therapies.

Introduction: The Challenge of Oncogenic KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a critical molecular switch in cellular signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate pathways essential for cell proliferation, survival, and differentiation. Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.

The G12C mutation, a glycine-to-cysteine substitution at codon 12, is a common KRAS alteration. This mutation impairs the intrinsic and GAP-mediated GTP hydrolysis, locking the KRAS protein in a constitutively active, GTP-bound state. This persistent activation drives downstream oncogenic signaling, primarily through the MAPK and PI3K-AKT pathways. The unique cysteine residue introduced by the G12C mutation created a novel opportunity for targeted therapy, enabling the development of specific covalent inhibitors that bind to this residue and trap the protein in its inactive state. This compound is a potent example of this therapeutic class.

The KRAS G12C Signaling Pathway

KRAS G12C-driven oncogenesis is mediated by the constitutive activation of downstream effector pathways. Understanding this cascade is crucial for contextualizing the mechanism of action of inhibitor 32.

-

Upstream Activation: Under normal conditions, KRAS is activated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which are recruited to the cell membrane following the activation of Receptor Tyrosine Kinases (RTKs) like EGFR. GEFs promote the exchange of GDP for GTP, switching KRAS to its active state.

-

Downstream Effectors: In its active, GTP-bound form, KRAS G12C engages with and activates multiple downstream effector proteins. The two primary pathways are:

-

MAPK Pathway: KRAS-GTP binds to and activates RAF kinases (ARAF, BRAF, CRAF), initiating a phosphorylation cascade through MEK and ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation and survival.

-

PI3K-AKT Pathway: KRAS-GTP can also directly bind to and activate the p110α catalytic subunit of Phosphoinositide 3-Kinase (PI3K). This leads to the activation of AKT and mTOR, promoting cell growth, survival, and metabolic reprogramming.

-

-

Mechanism of Inhibition: Covalent inhibitors, including inhibitor 32, specifically bind to the mutant Cys12 residue. This binding occurs when KRAS G12C is in the inactive, GDP-bound state, trapping it in this conformation and preventing its subsequent activation by GEFs. This abrogates all downstream signaling, leading to anti-proliferative effects.

Quantitative Data for this compound

The potency of inhibitor 32 has been characterized through cell-based assays. The primary data available is its ability to inhibit the proliferation of the NCI-H358 human lung adenocarcinoma cell line, which harbors the KRAS G12C mutation.

| Compound | Target | Cell Line | Assay Type | Result (IC₅₀) | Reference |

| This compound | KRAS G12C | NCI-H358 | Cell Proliferation | 0.015 µM | --INVALID-LINK-- |

Structural Biology of Inhibitor Binding

While a specific co-crystal structure for inhibitor 32 is not publicly available in the Protein Data Bank (PDB), its mechanism is known to be analogous to other well-characterized covalent KRAS G12C inhibitors like Sotorasib (PDB: 6OIM) and Adagrasib.

Inhibitor 32 is designed with an electrophilic warhead (typically an acrylamide group) that forms an irreversible covalent bond with the thiol group of the Cys12 residue. The binding occurs in a transient, allosteric pocket known as the Switch-II pocket (S-IIP), which is accessible only when KRAS is in the inactive, GDP-bound state.

The binding of the inhibitor has two key consequences:

-

Covalent Adduct Formation: The inhibitor physically blocks the Switch-II region.

-

Conformational Locking: By occupying the S-IIP, the inhibitor prevents the conformational changes required for GEF-mediated nucleotide exchange, effectively trapping KRAS G12C in an inactive state and preventing its interaction with downstream effectors.

Experimental Protocols

The characterization of this compound involves a series of standardized biochemical and cell-based assays. The following are detailed representative protocols based on established methods for this class of inhibitors.

Protocol 1: Cell Viability (IC₅₀ Determination)

This protocol is used to determine the concentration of inhibitor 32 required to inhibit the proliferation of KRAS G12C-mutant cancer cells by 50%.

-

Objective: To measure the in vitro potency of inhibitor 32.

-

Materials:

-

NCI-H358 (KRAS G12C mutant) cancer cell line.

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS).

-

96-well clear-bottom cell culture plates.

-

This compound, dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Seed NCI-H358 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of inhibitor 32 in growth medium. A typical concentration range is from 100 µM down to 1 pM.

-

Add the diluted inhibitor to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control (defined as 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

-

Protocol 2: X-Ray Crystallography for Structural Analysis

This protocol outlines the general workflow for determining the co-crystal structure of a covalent inhibitor bound to KRAS G12C.

-

Objective: To elucidate the three-dimensional binding mode of the inhibitor.

-

Materials:

-

Purified recombinant human KRAS G12C protein (residues 1-169).

-

GDP and MgCl₂.

-

KRAS G12C inhibitor.

-

Crystallization screens and reagents.

-

Cryoprotectant (e.g., glycerol).

-

Synchrotron X-ray source.

-

-

Procedure:

-

Protein Preparation: Express and purify KRAS G12C, typically in E. coli. Ensure the protein is loaded with GDP.

-

Complex Formation: Incubate the purified KRAS G12C-GDP protein with a molar excess (e.g., 3- to 5-fold) of the inhibitor dissolved in DMSO. Allow the reaction to proceed for several hours at 4°C to ensure complete covalent modification.

-

Purification of Complex: Remove unbound inhibitor using size-exclusion chromatography.

-

Crystallization: Concentrate the KRAS G12C-inhibitor complex (e.g., to 10-20 mg/mL). Perform high-throughput crystallization screening using the vapor diffusion method (sitting-drop or hanging-drop) at a constant temperature (e.g., 20°C).

-

Crystal Optimization & Harvesting: Optimize initial crystal hits by varying precipitant concentration, pH, and additives. Harvest suitable crystals and soak briefly in a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

Data Collection & Processing: Collect X-ray diffraction data at a synchrotron beamline. Process the diffraction data (indexing, integration, and scaling) using appropriate software (e.g., XDS or HKL2000).

-

Structure Solution and Refinement: Solve the structure using molecular replacement with a known KRAS structure as a search model. Build the inhibitor into the electron density map and perform iterative cycles of model building and refinement to obtain the final high-resolution structure.

-

Conclusion

This compound is a potent, cell-active molecule that exemplifies the success of covalently targeting the G12C mutation. Its mechanism of action, which involves trapping the oncoprotein in its inactive GDP-bound state, effectively shuts down the aberrant signaling that drives tumor growth. The quantitative data underscores its high potency in a relevant cancer cell line. While a specific crystal structure is not yet public, the established binding mode of this class of inhibitors in the Switch-II pocket provides a clear and validated model for its interaction. The detailed protocols provided herein offer a robust framework for the continued investigation and development of novel KRAS G12C inhibitors, paving the way for more effective and durable cancer therapies.

Preclinical Development of KRAS G12C Inhibitor 32: A Technical Guide

The following technical guide details the preclinical development of KRAS G12C inhibitor 32, a potent, eight-membered heterocyclic compound. Due to the limited publicly available data specific to this inhibitor, this guide incorporates representative data and methodologies from the broader class of well-characterized KRAS G12C inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to KRAS G12C Inhibition

Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered an "undruggable" target due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent small molecule binding sites. The discovery of a covalent binding pocket in the switch-II region of the KRAS G12C mutant protein has led to a breakthrough in the development of targeted therapies. These inhibitors specifically and irreversibly bind to the cysteine residue of the G12C mutant, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1][2][3]

Quantitative Data Summary for this compound

The available in vitro potency data for this compound is summarized below.

| Compound | Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| This compound | NCI-H358 | Non-Small Cell Lung Cancer | Proliferation Assay | 0.015 |

Data sourced from MedChemExpress and has not been independently verified.[4]

Representative Preclinical Data for KRAS G12C Inhibitors

To provide a broader context for the preclinical profile of a KRAS G12C inhibitor, the following tables summarize data from other well-studied inhibitors in this class.

In Vitro Cellular Potency

| Inhibitor | Cell Line | Cancer Type | Assay Format | IC50 (nM) |

| Adagrasib (MRTX849) | NCI-H358 | Non-Small Cell Lung Cancer | 2D | 10 - 15.6 |

| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | 2D | 10 - 50 |

| Adagrasib (MRTX849) | NCI-H2122 | Non-Small Cell Lung Cancer | 2D | 20 |

| Adagrasib (MRTX849) | SW1573 | Non-Small Cell Lung Cancer | 2D | 30 |

| Adagrasib (MRTX849) | NCI-H358 | Non-Small Cell Lung Cancer | 3D | 0.2 |

| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | 3D | 0.3 |

| Sotorasib (AMG 510) | NCI-H358 | Non-Small Cell Lung Cancer | - | 0.3 - 2534 (range across various cell lines) |

| ARS-1620 | NCI-H358 | Non-Small Cell Lung Cancer | - | ~150 |

Data compiled from multiple sources.[3][5][6]

In Vivo Efficacy in Xenograft Models

| Inhibitor | Tumor Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |

| Adagrasib (MRTX849) | Patient-Derived Xenograft | Multiple | Dose-dependent | Regression in 17 of 26 models (65%) |

| Sotorasib (AMG 510) | Nude Mouse Xenograft | - | - | Strong specific inhibition |

| D-1553 | Nude Mouse Xenograft | - | - | Strong specific inhibition |

Data compiled from multiple sources.[2][7]

Representative Pharmacokinetic Parameters

| Inhibitor | Species | Administration | T1/2 (h) | Oral Bioavailability (%) |

| Adagrasib | Rat | Oral | 3.50 ± 0.21 | 50.72 |

| Adagrasib | Rat | Intravenous | 2.08 ± 0.54 | - |

| Adagrasib | Human | - | Longer than sotorasib | - |

Data compiled from multiple sources.[1][8]

Detailed Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor in cancer cell lines harboring the G12C mutation.

Materials:

-

KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

KRAS G12C inhibitor stock solution (in DMSO)

-

96-well clear bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed KRAS G12C mutant cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the KRAS G12C inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

-

Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot for Downstream Signaling Inhibition

Objective: To assess the inhibition of KRAS-mediated downstream signaling pathways by measuring the phosphorylation of effector proteins like ERK.

Materials:

-

KRAS G12C mutant cell lines

-

KRAS G12C inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate KRAS G12C mutant cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the KRAS G12C inhibitor for a specified time (e.g., 2-24 hours).

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of the KRAS G12C inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

KRAS G12C mutant cancer cells or patient-derived tumor fragments

-

KRAS G12C inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant KRAS G12C mutant cancer cells or tumor fragments into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the KRAS G12C inhibitor or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Mandatory Visualizations

KRAS Signaling Pathway and Inhibitor Mechanism of Action

Caption: KRAS signaling pathway and the mechanism of G12C inhibitor action.

Experimental Workflow for Preclinical Evaluation

Caption: Typical experimental workflow for preclinical evaluation.

References

- 1. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalrph.com [globalrph.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 7. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of KRAS G12C Inhibitor 32: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of KRAS G12C inhibitor 32, a potent and selective covalent inhibitor targeting the G12C mutant KRAS protein. The information presented herein is compiled from publicly available research data, focusing on the biochemical and cellular activities of this compound. This document is intended to serve as a valuable resource for researchers and drug development professionals working on targeted cancer therapies.

Introduction to KRAS G12C and Inhibitor 32

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated oncogene in various human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, a substitution of glycine to cysteine at codon 12, leads to a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.

This compound is a novel, covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue of KRAS G12C. This covalent modification locks the protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.

Quantitative Data Summary

The following tables summarize the key in vitro biochemical and cellular activities of this compound.

Table 1: Biochemical Activity of this compound

| Assay Type | Metric | Value | Conditions |

| SOS1-Catalyzed Nucleotide Exchange | IC50 | 0.018 µM | Cell-free AlphaScreen assay |

Table 2: Cellular Activity of this compound in MIA PaCa-2 Cells

| Assay Type | Metric | Value | Conditions |

| p-ERK Inhibition | IC50 | 0.015 µM | EGF-stimulated MIA PaCa-2 cells, 2-hour incubation |

| Cell Proliferation | IC50 | 0.015 µM | NCI-H358 cells |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard methods used for the characterization of KRAS G12C inhibitors.

Biochemical Assay: SOS1-Catalyzed Nucleotide Exchange (AlphaScreen)

This assay measures the ability of the inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a critical step for its activation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor in a cell-free system.

Materials:

-

Recombinant human KRAS G12C protein

-

Recombinant human SOS1 protein (catalytic domain)

-

Biotinylated-GTP

-

Europium-labeled anti-GST antibody

-

Streptavidin-coated donor beads

-

AlphaLISA acceptor beads

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

-

Test inhibitor (this compound)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the inhibitor dilutions, recombinant KRAS G12C protein, and biotinylated-GTP.

-

Initiate the exchange reaction by adding the recombinant SOS1 protein.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add a detection mixture containing Eu-labeled anti-GST antibody and streptavidin-coated donor beads.

-

Incubate in the dark to allow for bead association.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Assay: p-ERK Inhibition Immunoassay

This assay quantifies the phosphorylation of ERK, a key downstream effector of the KRAS signaling pathway, to assess the inhibitor's activity in a cellular context.

Objective: To determine the IC50 of the inhibitor for the suppression of KRAS-mediated signaling in cancer cells.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Epidermal Growth Factor (EGF)

-

Test inhibitor (this compound)

-

Lysis buffer

-

Phospho-ERK1/2 and Total-ERK1/2 antibody pairs

-

Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MIA PaCa-2 cells in 96-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with serial dilutions of this compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Perform an immunoassay (e.g., ELISA or Western blot) to detect the levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates.

-

Normalize the phospho-ERK signal to the total ERK signal.

-

Calculate IC50 values by plotting the normalized signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay: Cell Proliferation (e.g., CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells harboring the KRAS G12C mutation.[1]

Objective: To determine the IC50 of the inhibitor for cell growth inhibition.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Complete cell culture medium

-

Test inhibitor (this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well opaque-walled microplates

Procedure:

-

Seed NCI-H358 cells in 96-well opaque-walled plates and allow them to adhere overnight.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate IC50 values by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Mechanism of Inhibition

This compound acts by covalently binding to the mutant cysteine in the switch-II pocket of the inactive GDP-bound KRAS protein. This traps KRAS in its "off" state, preventing the SOS1-mediated exchange of GDP for GTP and subsequent activation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

Caption: KRAS signaling pathway and the mechanism of action of Inhibitor 32.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a KRAS G12C inhibitor typically follows a hierarchical approach, starting from biochemical assays to confirm direct target engagement and potency, followed by cellular assays to assess on-target pathway modulation and anti-proliferative effects.

Caption: General experimental workflow for in vitro characterization.

References

The Selectivity Profile of a Novel KRAS G12C Inhibitor: A Technical Overview

Introduction: The discovery of covalent inhibitors targeting the G12C mutation of the KRAS oncogene represents a landmark achievement in precision oncology. For decades, KRAS was considered an "undruggable" target. However, the development of molecules that specifically and irreversibly bind to the mutant cysteine residue has led to new therapeutic options for patients with KRAS G12C-driven cancers, particularly in non-small cell lung cancer (NSCLC). This technical guide provides a detailed overview of the selectivity profile of a representative KRAS G12C inhibitor, herein referred to as Inhibitor 32, based on established methodologies and data from well-characterized inhibitors of this class. High selectivity is a critical attribute for these inhibitors, as it minimizes off-target effects and maximizes therapeutic efficacy against tumors harboring the specific G12C mutation.[1]

Biochemical and Cellular Activity

KRAS G12C inhibitors are designed to lock the protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades.[2][3][4] The potency of these inhibitors is assessed through a variety of biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of Inhibitor 32

| Assay Type | Target/Cell Line | Metric | Value |

| Biochemical | Recombinant KRAS G12C | IC50 (Nucleotide Exchange) | ~5-10 nM |

| Cellular | NCI-H358 (NSCLC, KRAS G12C) | IC50 (Proliferation) | 15 nM[5] |

| Cellular | MIA PaCa-2 (Pancreatic, KRAS G12C) | IC50 (Proliferation) | ~10-50 nM[6] |

| Cellular | NCI-H2122 (NSCLC, KRAS G12C) | IC50 (Proliferation) | ~20 nM[6] |

Note: Data for MIA PaCa-2 and NCI-H2122 are representative values for this class of inhibitors.

Selectivity Against Other RAS Isoforms and Mutants

A crucial aspect of the inhibitor's profile is its selectivity for the G12C mutant over wild-type KRAS and other common oncogenic mutants (e.g., G12D, G12V). This selectivity is essential for a favorable therapeutic window, reducing the likelihood of toxicity in healthy tissues.

Table 2: Selectivity Profile of Inhibitor 32 Against Various RAS Proteins

| Protein | Assay Type | Metric | Result |

| KRAS G12C | Biochemical Binding (KD) | KD | ~9.6 nM |

| KRAS WT | Biochemical Binding (KD) | KD | >20 µM |

| KRAS G12D | Biochemical Binding (KD) | KD | >20 µM |

| KRAS G12V | Biochemical Binding (KD) | KD | >20 µM |

| HCT116 (KRAS G13D) | Cellular Proliferation | IC50 | >1000 nM[6] |

| A549 (KRAS G12S) | Cellular Proliferation | IC50 | >1000 nM[6] |

Note: KD values are representative for highly selective KRAS G12C inhibitors like MRTX849.[7][8] IC50 values for HCT116 and A549 cell lines are representative for this class of inhibitors.

Signaling Pathway Inhibition

KRAS G12C inhibitors function by blocking the activation of downstream effector pathways. The primary pathway inhibited is the RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and potency of KRAS G12C inhibitors.

Biochemical Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein.[9]

-

Objective: To determine the IC50 value of the inhibitor against the KRAS G12C protein.

-

Materials: Recombinant human KRAS G12C protein, a fluorescent GDP analog (e.g., mant-GDP), unlabeled GTP, and a guanine nucleotide exchange factor (GEF) such as SOS1.[9]

-

Procedure:

-

Recombinant KRAS G12C protein is pre-incubated with varying concentrations of the test inhibitor.

-

The reaction is initiated by adding SOS1 and an excess of unlabeled GTP.[9]

-

The exchange of the fluorescent GDP for the unlabeled GTP is monitored over time by measuring the decrease in fluorescence.[9]

-

The rate of nucleotide exchange is calculated for each inhibitor concentration.

-

IC50 values are determined by plotting the exchange rate against the inhibitor concentration and fitting the data to a dose-response curve.[9]

-

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the anti-proliferative effects of the inhibitor on cancer cell lines harboring the KRAS G12C mutation.[6]

-

Objective: To determine the IC50 value of the inhibitor in a cellular context.

-

Materials: KRAS G12C mutant cell lines (e.g., NCI-H358), complete growth medium, 96-well plates, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.[2]

-

The medium is replaced with fresh medium containing serial dilutions of the inhibitor.[9]

-

Cells are incubated with the inhibitor for a specified period, typically 72 to 96 hours.[9][10]

-

The cell viability reagent is added to each well, and luminescence, which is proportional to the number of viable cells, is measured.[9]

-

IC50 values are calculated by normalizing the data to vehicle-treated controls and fitting it to a dose-response curve.[6]

-

Western Blot for Phospho-ERK (pERK)

This assay confirms target engagement within the cell by measuring the inhibition of downstream signaling from KRAS G12C.[9]

-

Objective: To assess the effect of the inhibitor on the phosphorylation status of key proteins in the MAPK signaling pathway.[2]

-

Materials: KRAS G12C mutant cell lines, cell lysis buffer, primary antibodies (anti-pERK, anti-total ERK), and a secondary antibody.[9]

-

Procedure:

-

Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 2-6 hours).[2][9]

-

Cells are harvested and lysed to extract total protein.[9]

-

Protein concentrations are quantified and normalized.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against pERK and total ERK.

-

A secondary antibody is used for detection, and the signal is visualized to determine the reduction in ERK phosphorylation relative to total ERK levels.

-

Conclusion

The development of potent and selective KRAS G12C inhibitors marks a significant advancement in the treatment of cancers driven by this mutation. The representative data and protocols outlined in this guide illustrate the comprehensive characterization required to establish the selectivity profile of a novel inhibitor. A thorough understanding of an inhibitor's potency against the target mutation, its selectivity over other RAS isoforms, and its ability to modulate downstream signaling pathways is paramount for its successful clinical development and application. Future studies will continue to refine these molecules and explore combination strategies to overcome potential resistance mechanisms.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Off-Target Effects of KRAS G12C Inhibitors

Disclaimer: As of the current date, specific experimental data on the off-target effects of a compound designated solely as "KRAS G12C inhibitor 32" is not publicly available in the peer-reviewed scientific literature. This designation appears to be a product identifier from chemical suppliers. This guide, therefore, provides a comprehensive overview of the strategies used to assess off-target effects for the KRAS G12C inhibitor class and discusses potential off-target profiles based on publicly available information for well-characterized inhibitors in this category.

Introduction

The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant breakthrough in the treatment of various cancers, including non-small cell lung cancer. These inhibitors, such as sotorasib and adagrasib, are designed for high selectivity by binding to the mutant cysteine at position 12, a feature absent in the wild-type KRAS protein. However, ensuring high selectivity and minimizing off-target effects are critical for the safety and efficacy of any therapeutic agent. Off-target activities can lead to unforeseen toxicities and a complex pharmacological profile. This guide outlines the methodologies used to characterize these effects and presents a framework for understanding the potential off-target landscape of KRAS G12C inhibitors.

Experimental Protocols for Assessing Off-Target Effects

A thorough evaluation of off-target effects is a cornerstone of preclinical drug development. For KRAS G12C inhibitors, this typically involves a multi-pronged approach combining in vitro biochemical assays, cell-based assays, and in vivo studies.

1. Kinome Scanning

-

Objective: To assess the selectivity of a KRAS G12C inhibitor against a broad panel of human protein kinases. This is a primary method for identifying potential off-target kinase interactions.

-

Methodology:

-

A high-throughput in vitro binding or enzymatic assay is employed. A common platform is the KINOMEscan™, which utilizes a proprietary active site-directed competition binding assay.

-

The test inhibitor (e.g., "this compound") is incubated at a fixed concentration (typically 1 to 10 µM) with a panel of several hundred purified human kinases.

-

The binding of each kinase to an immobilized ligand is measured in the presence and absence of the test inhibitor.

-

The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand. A lower percentage indicates stronger binding of the inhibitor to the kinase.

-

Hits, or potential off-targets, are identified as kinases showing significant inhibition (e.g., >90% inhibition).

-

Follow-up dose-response studies are conducted for these hits to determine the dissociation constant (Kd) or IC50 value, providing a quantitative measure of binding affinity or inhibitory potency.

-

2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To identify the direct protein targets of an inhibitor within a cellular context. This method can confirm on-target engagement and discover off-targets in their native environment.

-

Methodology:

-

Intact cells are treated with the KRAS G12C inhibitor or a vehicle control.

-

The treated cells are then heated to a range of temperatures.

-

Following the heat treatment, the cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

-

The abundance of specific proteins in the soluble fraction is quantified using techniques like Western blotting or mass spectrometry.

-

Ligand binding stabilizes a protein, leading to a higher melting temperature. By comparing the melting curves of proteins in the presence and absence of the inhibitor, target engagement and potential off-targets can be identified.

-

3. Phenotypic Screening and High-Content Imaging

-

Objective: To assess the broader cellular consequences of inhibitor treatment, which may reveal off-target effects through unexpected phenotypic changes.

-

Methodology:

-

A panel of diverse cancer cell lines with known genetic backgrounds (including KRAS wild-type and various mutations) is treated with the inhibitor across a range of concentrations.

-

Cell viability, proliferation, apoptosis, and cell cycle progression are measured using standard assays (e.g., CellTiter-Glo®, Annexin V staining, propidium iodide staining).

-

High-content imaging can be used to monitor changes in cellular morphology, protein localization, and the status of various signaling pathways through immunofluorescence.

-

Unexpected patterns of activity, such as cytotoxicity in KRAS wild-type cells, can indicate potential off-target effects that warrant further investigation.

-

Data Presentation: A Framework for Off-Target Profiles

Quantitative data on off-target effects are crucial for comparing the selectivity profiles of different inhibitors. The following table provides a hypothetical example of how such data would be presented for a KRAS G12C inhibitor.

| Target | Assay Type | IC50 / Kd (nM) | Fold Selectivity (Off-Target / KRAS G12C) |

| KRAS G12C | Biochemical | 5 | - |

| Kinase A | Kinome Scan (Kd) | 500 | 100x |

| Kinase B | Kinome Scan (Kd) | 1,200 | 240x |

| Protein X | CETSA (EC50) | >10,000 | >2,000x |

| Wild-Type KRAS | Biochemical | >10,000 | >2,000x |

This table is illustrative and does not represent actual data for "this compound."

Signaling Pathways and Experimental Workflows

Understanding the on-target KRAS signaling pathway is essential for interpreting potential off-target effects. The diagram below illustrates the canonical RAS/MAPK signaling cascade. Off-target interactions could potentially modulate this pathway at different nodes or affect parallel signaling networks.

Caption: Canonical KRAS/MAPK Signaling Pathway.

The following diagram illustrates a typical experimental workflow for characterizing the selectivity of a novel KRAS G12C inhibitor.

Caption: Workflow for KRAS G12C Inhibitor Selectivity Profiling.

Conclusion

While specific data for "this compound" remains elusive, the framework for evaluating the off-target effects of this class of inhibitors is well-established. A combination of in vitro biochemical screens, cell-based target engagement and phenotypic assays, and in vivo models is essential to build a comprehensive selectivity profile. The continuous development of more selective and potent KRAS G12C inhibitors relies on these rigorous preclinical characterizations to ensure both efficacy and patient safety. Researchers and drug developers should consult primary literature and conference proceedings for the most up-to-date information on the off-target profiles of specific, named KRAS G12C inhibitors as they advance through the development pipeline.

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a KRAS G12C Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research and informational purposes only. The compound "KRAS G12C inhibitor 32" is a generic identifier. This guide utilizes Olomorasib (LY3537982), a potent and selective second-generation KRAS G12C inhibitor, as a representative molecule to provide a comprehensive overview of the pharmacokinetics and pharmacodynamics of this class of drugs, based on available preclinical and clinical data.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive the formation and growth of various cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, has been a focus of targeted therapy development. KRAS G12C inhibitors are designed to covalently bind to this mutant cysteine, locking the KRAS protein in an inactive, GDP-bound state. This action prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade, thereby inhibiting tumor cell proliferation and survival.

Olomorasib (LY3537982) is a second-generation, orally bioavailable, and highly selective inhibitor of KRAS G12C. Preclinical studies have demonstrated its high potency and selectivity, and it is currently being evaluated in clinical trials for various KRAS G12C-mutant solid tumors.[1]

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining optimal dosing regimens and predicting therapeutic efficacy and potential toxicities.

While specific preclinical pharmacokinetic parameters for Olomorasib are not publicly detailed, it is described as having competitive pharmacokinetic properties that support its clinical development.[2] Generally, for this class of inhibitors, preclinical studies in animal models such as mice and rats are conducted to determine key parameters.

Clinical data for Olomorasib has been gathered from the Phase 1/2 LOXO-RAS-20001 trial (NCT04956640). The pharmacokinetic parameters have been assessed in patients with KRAS G12C-mutant advanced solid tumors and in healthy volunteers.

Table 1: Clinical Pharmacokinetic Parameters of Olomorasib

| Parameter | Value | Condition | Source |

| Mean Terminal Elimination Half-life (t½) | 31.6 hours (102% CV) | Patients, 160 mg twice daily | [3] |

| ~7 hours | Healthy volunteers, single 100 mg oral dose | [4] | |

| Median Time to Maximum Concentration (Tmax) | 2.0 hours (69% CV) | Patients, 160 mg twice daily | [3] |

| ~3 hours | Healthy volunteers, single 100 mg oral dose (fasted) | [4] | |

| Mean Maximum Concentration (Cmax) | 4513 ng/mL (50% CV) | Patients, 160 mg twice daily | [3] |

| Mean Area Under the Curve (AUC0-12h) | 28084 h*ng/mL (52% CV) | Patients, 160 mg twice daily | [3] |

| Effect of Food | High-fat meal delayed Tmax by 3 hours and reduced Cmax by 28%, with no significant change in total systemic exposure (AUC0-inf). A low-fat meal reduced Cmax by ~30% and AUC0-inf by ~25%. | Healthy volunteers, single 100 mg oral dose | [4] |

CV: Coefficient of Variation

Pharmacodynamics

Pharmacodynamics involves the study of a drug's biochemical and physiological effects on the body. For KRAS G12C inhibitors, this primarily relates to target engagement, inhibition of downstream signaling, and the resulting anti-tumor activity.

Preclinical studies have demonstrated Olomorasib's potent and selective inhibition of KRAS G12C signaling and its anti-tumor effects in various cancer models.

Table 2: Preclinical Pharmacodynamic Data for Olomorasib

| Assay | Cell Line | IC50 (nM) | Comparator IC50 (nM) | Source |

| KRAS-GTP Loading Inhibition | H358 (Lung Cancer) | 3.35 | AMG510: 47.9, MRTX849: 89.9 | |

| Phospho-ERK (pERK) Inhibition | H358 (Lung Cancer) | 0.65 | AMG510: 13.5, MRTX849: 14 | |

| In Vivo Efficacy | Xenograft/PDX Models | - | Showed a range of activity from complete tumor regression to significant tumor growth inhibition at doses of 3 to 30 mg/kg (QD or BID). |

IC50: Half-maximal inhibitory concentration; QD: once daily; BID: twice daily; PDX: Patient-Derived Xenograft.

The clinical pharmacodynamic effects of Olomorasib are evident from its anti-tumor activity observed in the LOXO-RAS-20001 trial.

Table 3: Clinical Efficacy of Olomorasib Monotherapy (LOXO-RAS-20001 Trial)

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Source |

| Non-CRC Solid Tumors | 35% (37/105) | 7.1 months | [5] |

| NSCLC (KRAS G12C inhibitor-naïve) | - | 7.9 months | [5] |

| NSCLC (previously treated with a KRAS G12C inhibitor) | 41% (16/39) | 8.1 months | [5] |

CRC: Colorectal Cancer; NSCLC: Non-Small Cell Lung Cancer.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of KRAS G12C inhibitors.

This protocol outlines a general procedure for assessing the in vivo efficacy of a KRAS G12C inhibitor in a subcutaneous xenograft mouse model.

-

Cell Culture: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) are cultured in appropriate media under standard conditions (37°C, 5% CO2).

-

Cell Preparation and Implantation:

-

Cells are harvested during the exponential growth phase.

-

A cell suspension is prepared in a suitable medium (e.g., a 1:1 mixture of sterile PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100-200 µL.

-

The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[6]

-

-

Tumor Growth and Treatment Initiation:

-

Tumor volumes are measured regularly using calipers (Volume = (length × width^2) / 2).

-

When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

-

Drug Administration:

-

The KRAS G12C inhibitor (e.g., Olomorasib) is formulated in an appropriate vehicle.

-

The inhibitor or vehicle control is administered to the respective groups, typically via oral gavage, at the specified dose and schedule (e.g., daily for 21 days).

-

-

Efficacy and Toxicity Monitoring:

-

Tumor volumes and body weights are monitored 2-3 times per week.

-

At the end of the study, tumors are excised and weighed for further analysis.

-

-

Pharmacodynamic Analysis:

-

Tumor and blood samples can be collected at specified time points for biomarker analysis (e.g., pERK levels by Western blot).

-

This protocol describes the measurement of phosphorylated ERK (pERK), a key downstream biomarker of KRAS pathway activity.

-

Cell Treatment and Lysis:

-

KRAS G12C mutant cells are seeded in multi-well plates and treated with varying concentrations of the inhibitor for a specified duration.

-

After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: The protein concentration of each cell lysate is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel for electrophoresis.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

An enhanced chemiluminescence (ECL) substrate is applied, and the signal is captured.

-

The membrane is stripped and re-probed with an antibody for total ERK to serve as a loading control.

-

Densitometry is used to quantify the band intensities, and the pERK signal is normalized to the total ERK signal.

-

This outlines the general approach to assessing pharmacokinetics in a clinical trial setting.

-

Study Design: The LOXO-RAS-20001 study is an open-label, multicenter, Phase 1/2 trial. It includes a Phase 1a dose-escalation phase and a Phase 1b dose-expansion and optimization phase.[5]

-

Patient Population: Patients with KRAS G12C-mutant advanced solid tumors are enrolled.

-

Drug Administration: Olomorasib is administered orally at various dose levels and schedules (e.g., twice daily).

-

Sample Collection: Blood samples for pharmacokinetic analysis are collected at pre-specified time points before and after drug administration (e.g., pre-dose, and at multiple time points post-dose on specific cycle days).

-

Bioanalytical Method: Plasma concentrations of the drug are measured using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Visualizations

References

- 1. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lillyoncologypipeline.com [lillyoncologypipeline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Updated Data from the Phase 1/2 Study of Olomorasib in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on KRAS G12C Inhibitor 32: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology. As one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers, the quest for effective KRAS inhibitors has been a long and arduous journey. The specific mutation, KRAS G12C, which involves a glycine-to-cysteine substitution at codon 12, results in a constitutively active protein that drives tumor cell proliferation and survival through downstream signaling pathways.